Nbd-ceramide

Descripción general

Descripción

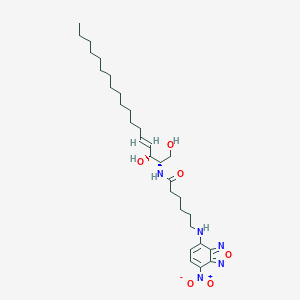

Nbd-ceramide, also known as C12 7-nitro-2-1,3-benzoxadiazol-4-yl (NBD) ceramide, is a long-chain fluorescent phospholipid . It is a natural analog of ceramide with a C12 acyl chain length . It has been used as a substrate in ceramidase activity assays and is suitable for lipid binding assays .

Synthesis Analysis

Ceramide synthases (CerS) are a family of enzymes that catalyze the N-acylation of sphingosine and dihydrosphingosine, thus controlling the levels of intracellular ceramides . An improved fluorescent assay, using HPLC to achieve clear resolution of closely related ceramide species and to facilitate easy quantification of both product and substrate, has been described .

Molecular Structure Analysis

The empirical formula of Nbd-ceramide is C36H61N5O6 . The molecular weight is 659.90 . The structure of Nbd-ceramide involves a sphingosine base and an N-linked acyl-chain .

Chemical Reactions Analysis

Nbd-ceramide is involved in maintaining the physical properties of ceramide required for cellular studies . It is useful for measuring the alkaline and neutral ceramidase activity . The impact of ceramide on the structures of artificial and cell membranes, including the coalescence of the pre-existing lipid raft into a large patch called a signal platform, has been studied .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Skin Barrier Restoration

Ceramides, including Nbd-ceramide, play a crucial role in maintaining the integrity of the skin barrier . They are part of the stratum corneum, the uppermost layer of the skin, which consists of corneocytes surrounded by multilamellar lipid membranes composed of cholesterol, free fatty acids, and ceramides . Alterations in ceramide content are associated with numerous skin disorders .

Topical Application for Skin Disorders

Ceramides have been incorporated into conventional and novel carrier systems for topical application . The purpose of this exogenous application is to help restore the barrier function of the skin .

Formulation Challenges

Formulating novel formulations consisting of ceramides, including Nbd-ceramide, presents a challenge due to their chemical structure, poor aqueous solubility, and high molecular weight .

Liposome Design and Optimization

In one study, Ceramide 3 (CER-NP)-loaded liposomes were designed and optimized based on response surface methodology (RSM) . The optimum CER-NP-loaded liposome was selected based on its particle size (PS) and polydispersity index (PDI) .

Encapsulation Efficiency

The encapsulation efficiency of CER-NP in the optimized liposomes was found to be 93.84 ± 0.87% . This high encapsulation efficiency suggests that liposomes could be an effective delivery system for ceramides .

In Vitro Release

The in vitro release of CER-NP from liposomes was examined using modified Franz Cells . This study provides valuable insights into the release behavior of ceramides from liposomal formulations .

Direcciones Futuras

Recent studies suggest that perturbing the physiologic catabolism of sphingomyelin by inhibiting neutral sphingomyelinase reorganizes plasma membrane associated sphingolipids, alters the profile of neuron-generated extracellular vesicles, and promotes neurodegeneration in vitro and in vivo by shifting the balance of pro-survival versus -degenerative extracellular vesicles .

Propiedades

IUPAC Name |

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H49N5O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-27(37)25(23-36)32-28(38)19-16-14-17-22-31-24-20-21-26(35(39)40)30-29(24)33-41-34-30/h15,18,20-21,25,27,31,36-37H,2-14,16-17,19,22-23H2,1H3,(H,32,38)/b18-15+/t25-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZIRBXILQRLFIK-VPZZKNKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H49N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501334180 | |

| Record name | N-[(2S,3R,4E)-1,3-Dihydroxy-4-octadecen-2-yl]-6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]hexanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501334180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

575.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nbd-ceramide | |

CAS RN |

94885-02-6 | |

| Record name | N-(Nbd-aminohexanoyl)-D-erythro-sphingosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094885026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[(2S,3R,4E)-1,3-Dihydroxy-4-octadecen-2-yl]-6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]hexanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501334180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(NBD-AMINOHEXANOYL)-D-ERYTHRO-SPHINGOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39ZCU6EB2E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

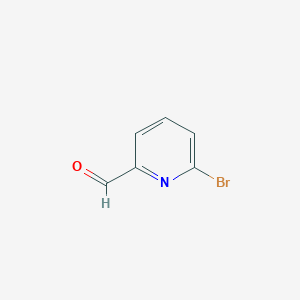

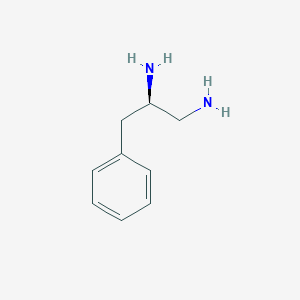

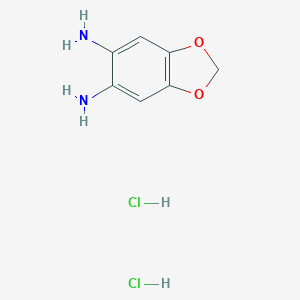

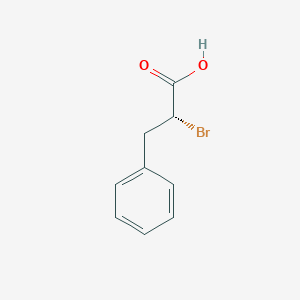

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

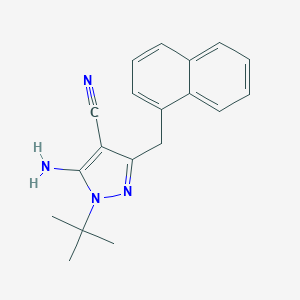

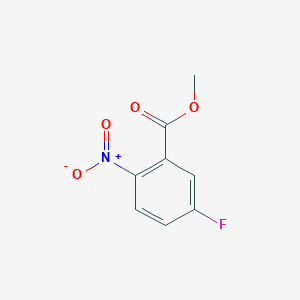

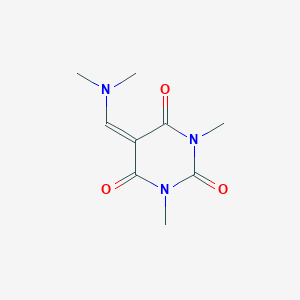

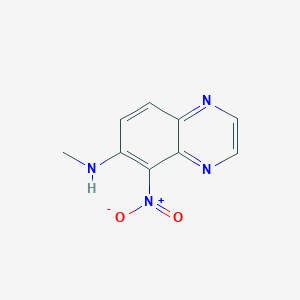

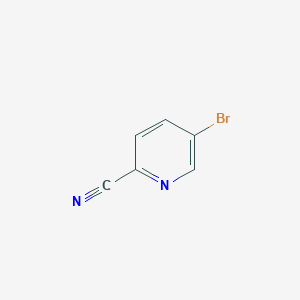

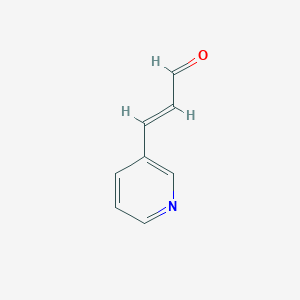

Feasible Synthetic Routes

Q & A

A: NBD-ceramide is readily incorporated into cells by insertion into the plasma membrane. [, , ] Due to its fluorescent properties, it acts as a vital stain, allowing researchers to visualize its intracellular journey. [, ] Once inside the cell, NBD-ceramide is metabolized primarily in the Golgi apparatus into fluorescent sphingomyelin and glucosylceramide. [, , , , ] These metabolites continue to be tracked as they traffic to the plasma membrane, providing insights into sphingolipid synthesis and transport pathways. [, ]

ANone: While this specific information is not detailed in the provided abstracts, NBD-ceramide's structure consists of a sphingosine backbone linked to a fatty acid via an amide bond. The NBD fluorophore is attached to the fatty acid chain. Researchers can find detailed spectroscopic data and characterization information from chemical suppliers or in publications focusing on the synthesis and characterization of NBD-ceramide.

A: NBD-ceramide is compatible with various cell types, including fibroblasts, epithelial cells, and hepatocytes. [, , , , ] Its stability in different solvents and storage conditions should be determined based on manufacturer recommendations and experimental requirements. Light sensitivity is a common characteristic of fluorescent probes; therefore, protecting NBD-ceramide solutions from light during experiments is crucial.

A: NBD-ceramide itself does not possess catalytic properties. Its utility lies in its ability to be recognized and metabolized by cellular enzymes involved in sphingolipid metabolism. [, , , ] This allows researchers to study these enzymes' activities and the subsequent trafficking of sphingolipid metabolites.

ANone: NBD-ceramide is a valuable tool for studying:

- Sphingolipid metabolism: It helps elucidate the pathways and regulation of sphingomyelin and glucosylceramide synthesis. [, , , , ]

- Intracellular trafficking: It enables visualization and tracking of lipid transport from the Golgi apparatus to the plasma membrane. [, , , , , ]

- Golgi apparatus morphology and function: It serves as a vital stain for the Golgi complex and helps study its dynamics in response to drugs or during cellular processes like mitosis. [, , , , , , ]

- Disease models: NBD-ceramide contributes to understanding lipid metabolism alterations in diseases like Tangier disease, Gaucher disease, and cancer. [, , ]

A: Studies have shown that altering the NBD-ceramide backbone can influence its metabolism and sorting in epithelial cells. [] Modifications to the fatty acid chain length and the sphingosine backbone (stereoconfiguration or saturation) can result in variations in the apical/basolateral polarity of glucosylceramide delivery to the plasma membrane. [] These findings highlight the importance of structural features in determining the fate and function of NBD-ceramide within cells.

ANone: The study of NBD-ceramide bridges various research fields:

- Cell Biology: Understanding intracellular trafficking and organelle function. [, , , , , ]

- Biochemistry: Elucidating enzymatic activities and metabolic pathways of sphingolipids. [, , , , , ]

- Biophysics: Investigating membrane dynamics and lipid interactions. []

- Immunology: Exploring the role of sphingolipids in immune cell function and host-pathogen interactions. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-dimethoxy-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14961.png)